3,4-Dihydro-2H-pyrrol-5-amine hydrochloride
Overview
Description
3,4-Dihydro-2H-pyrrol-5-amine hydrochloride: is an organic compound with the molecular formula C₄H₉ClN₂ and a molecular weight of 120.58 g/mol . It is a white crystalline solid that is soluble in water and some organic solvents . This compound is a derivative of pyrrolidine and is often used in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride can be synthesized through the reaction of 3,4-diacetylpyrrole-2,5-dione with a dehydrating agent such as hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form more saturated compounds.
Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Oxidized pyrrolidine derivatives.
Reduction Products: Saturated amine derivatives.
Substitution Products: Various substituted pyrrolidine compounds.
Scientific Research Applications
3,4-Dihydro-2H-pyrrol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Aminopyrrolidine hydrochloride
- 3-Aminopyrrolidine dihydrochloride
- 2-Methyl-3-(1H-pyrrol-1-yl)aniline
Comparison: 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
3,4-dihydro-2H-pyrrol-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2.ClH/c5-4-2-1-3-6-4;/h1-3H2,(H2,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBHLIYFPKISBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509646 | |
Record name | 3,4-Dihydro-2H-pyrrol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7544-75-4 | |
Record name | 3,4-Dihydro-2H-pyrrol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-1-PYRROLINE HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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